モグロシドIV

概要

説明

Mogroside IV is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the family of cucurbitane-type triterpene glycosides and is known for its intense sweetness, which is approximately 250 times sweeter than sucrose. Mogroside IV has gained attention not only for its sweetening properties but also for its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects .

科学的研究の応用

Pharmacological Properties

Mogroside IV exhibits a range of pharmacological activities that contribute to its therapeutic potential:

- Antioxidant Activity : Research indicates that Mogroside IV possesses strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including diabetes and cancer .

- Antiglycation Effects : Studies have shown that Mogroside IV can inhibit the glycation of proteins, a process linked to diabetic complications. It reduces the formation of advanced glycation end products (AGEs), thereby potentially mitigating the risks associated with diabetes .

- Anti-inflammatory Effects : Mogroside IV has been observed to down-regulate pro-inflammatory cytokines and up-regulate anti-inflammatory markers in various models. This suggests its potential as an anti-inflammatory agent, which could be beneficial for conditions like arthritis and other inflammatory diseases .

- Hypoglycemic Effects : The compound has demonstrated the ability to lower blood glucose levels by inhibiting glucose absorption in the intestines and enhancing insulin sensitivity. This makes it a candidate for managing type 2 diabetes .

Health Benefits

Mogroside IV is associated with several health benefits that extend beyond its pharmacological properties:

- Weight Management : Due to its sweetening properties without calories, Mogroside IV is being explored as a natural sweetener in weight management products. Its consumption may help reduce overall caloric intake while satisfying sweet cravings .

- Cancer Prevention : Preliminary studies suggest that Mogroside IV may have anticancer properties, particularly in inhibiting tumor growth and metastasis in certain cancer cell lines. Further research is needed to fully understand its mechanisms and efficacy .

- Gastrointestinal Health : The compound may promote gut health by modulating gut microbiota and enhancing digestive processes, which could be beneficial for individuals with gastrointestinal disorders .

Industrial Applications

Mogroside IV's unique properties make it suitable for various industrial applications:

- Food Industry : It is increasingly used as a natural sweetener in food products, beverages, and dietary supplements due to its zero-calorie content and safety profile. This positions it as a healthier alternative to artificial sweeteners .

- Cosmetic Industry : Given its antioxidant and anti-inflammatory properties, Mogroside IV is being investigated for use in cosmetic formulations aimed at skin protection and anti-aging effects .

- Pharmaceuticals : The compound's diverse biological activities are being explored for potential incorporation into pharmaceutical products targeting metabolic disorders, inflammation, and oxidative stress-related diseases .

Case Studies

Several case studies highlight the applications of Mogroside IV:

- Diabetes Management : In a controlled study involving diabetic rats, administration of Mogroside IV resulted in significant reductions in blood glucose levels compared to control groups. The study concluded that Mogroside IV could be an effective adjunct therapy for diabetes management .

- Antioxidant Efficacy : A study evaluating the antioxidant capacity of Mogroside IV showed that it effectively reduced oxidative stress markers in human cell lines exposed to harmful agents. This suggests potential applications in preventing oxidative damage in various health conditions .

- Weight Loss Trials : In clinical trials assessing weight loss effects, participants consuming products containing Mogroside IV reported reduced appetite and lower caloric intake over several weeks compared to those on standard diets. These findings support its role as a functional ingredient in weight management strategies .

作用機序

Target of Action

Mogroside IV, a metabolite isolated from traditional Chinese medicine, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating glucose metabolism and is essential for hypoglycemia and the prevention of type 2 diabetes mellitus . Mogroside IV also targets the JAK-STAT1 pathway , which is involved in inflammation and immune response .

Mode of Action

Mogroside IV interacts with its targets by activating the PI3K signaling pathway, which plays a role in the regulation of glucose metabolism . It also ameliorates pulmonary inflammation by inhibiting the JAK-STAT1 pathway .

Biochemical Pathways

Mogroside IV affects the PI3K/AKT signaling pathway, which is tightly intertwined with the insulin resistance pathway . By regulating this pathway and its associated targets, Mogroside IV can ameliorate insulin resistance and prevent type 2 diabetes mellitus . Furthermore, it exerts an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT pathways .

Pharmacokinetics

A study on mogrol, the aglycone of mogrosides, showed that it has a low oral bioavailability of 103% and an elimination half-life value of 241 hours . More research is needed to fully understand the ADME properties of Mogroside IV.

Result of Action

Mogroside IV has been shown to reverse insulin resistance in IR-HepG2 cells and reduce the production of TNF-α, a pro-inflammatory cytokine . It also reduces the phosphorylated level of JAK1 and Stat1, key regulatory molecules in the JAK-STAT1 pathway .

生化学分析

Biochemical Properties

Mogroside IV plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds in glucosides . This interaction leads to the production of mogroside IV from its precursor compounds. Additionally, mogroside IV exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress . This compound also interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .

Cellular Effects

Mogroside IV influences various cellular processes and functions. It has been shown to enhance cellular immunity by promoting phagocytosis and T lymphocyte proliferation . Mogroside IV also affects cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, mogroside IV can reduce cell apoptosis and promote cell survival . Furthermore, mogroside IV has been found to influence gene expression related to antioxidant and anti-inflammatory responses .

Molecular Mechanism

At the molecular level, mogroside IV exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, mogroside IV inhibits the activity of enzymes involved in ROS production, thereby reducing oxidative stress . It also activates signaling pathways that promote the expression of antioxidant genes and inhibit pro-inflammatory gene expression . These molecular interactions contribute to the overall protective effects of mogroside IV against cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mogroside IV have been observed to change over time. Studies have shown that mogroside IV is relatively stable under various conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to certain environmental factors, such as high temperatures and light, can lead to the degradation of mogroside IV, reducing its efficacy . Long-term studies have also indicated that mogroside IV can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of mogroside IV vary with different dosages in animal models. At low to moderate doses, mogroside IV has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At high doses, mogroside IV may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the effects .

Metabolic Pathways

Mogroside IV is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of mogroside IV involves the conversion of squalene to di-glucosylated, tetra-hydroxycucurbitadienols, followed by the addition of branched glucosyl groups during fruit maturation . Enzymes such as β-glucosidase play a crucial role in this process . Mogroside IV also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, mogroside IV is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Mogroside IV can accumulate in certain tissues, particularly those involved in oxidative stress and inflammation, where it exerts its protective effects . The distribution of mogroside IV within the body is influenced by factors such as dosage, route of administration, and the presence of other biomolecules .

Subcellular Localization

Mogroside IV exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . The targeting of mogroside IV to these compartments is facilitated by specific signals and post-translational modifications that direct its localization . This subcellular localization is essential for the effective modulation of cellular processes by mogroside IV.

準備方法

Synthetic Routes and Reaction Conditions

Mogroside IV can be synthesized through biotransformation processes involving enzymatic reactions. One common method involves the use of immobilized β-glucosidase to convert mogroside V into mogroside IV. The optimal conditions for this reaction include a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours. The reaction is typically carried out at 60°C and pH 5 .

Industrial Production Methods

Industrial production of mogroside IV often involves the extraction of mogrosides from Siraitia grosvenorii fruit followed by enzymatic conversion. The fruit extract is processed in a continuous bioreactor system with immobilized enzymes to achieve high yields of mogroside IV. This method is environmentally friendly and efficient, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Mogroside IV undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. The hydrolysis of mogroside IV can produce mogrol and glucose units. Glycosylation reactions can further modify the structure of mogroside IV by adding additional sugar moieties .

Common Reagents and Conditions

Hydrolysis: Typically carried out using acidic or enzymatic conditions.

Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the addition of sugar units.

Oxidation: Mild oxidizing agents can be used to introduce oxygen-containing functional groups.

Major Products Formed

The major products formed from the reactions of mogroside IV include mogrol, glucose, and various glycosylated derivatives. These products can have different biological activities and sweetness levels .

類似化合物との比較

Similar Compounds

Mogroside V: Another sweet compound from Siraitia grosvenorii, known for its higher sweetness intensity compared to mogroside IV.

Siamenoside I: A glycosylated derivative of mogroside IV with similar sweetening properties.

Mogroside IIIE: A hydrolysis product of mogroside V, also possessing sweetening and bioactive properties

Uniqueness

Mogroside IV is unique due to its balanced sweetness and bioactive properties. While mogroside V is sweeter, mogroside IV offers a combination of moderate sweetness and health benefits, making it a versatile compound for various applications .

生物活性

Mogroside IV is a bioactive compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This article aims to provide a comprehensive overview of the biological activities associated with Mogroside IV, supported by research findings, data tables, and case studies.

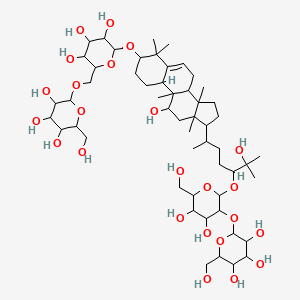

Chemical Structure and Properties

Mogroside IV is a triterpene glycoside that contributes to the sweetness of monk fruit. It is structurally related to other mogrosides, such as Mogroside V and Siamenoside I, which also exhibit significant biological activity. The sweetness of Mogroside IV is approximately 300 times that of sucrose, making it a valuable natural sweetener in food technology.

1. Antioxidant Activity

Mogroside IV has been shown to possess potent antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : In vitro assays demonstrated that Mogroside IV effectively reduced reactive oxygen species (ROS) levels in human cells, suggesting its potential role in preventing oxidative damage .

2. Anti-Inflammatory Effects

Mogroside IV exhibits significant anti-inflammatory effects by modulating inflammatory pathways.

- Mechanism : It acts as an inhibitor of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in chronic inflammation .

- Case Study : A study involving animal models showed that administration of Mogroside IV reduced inflammation markers in tissues subjected to inflammatory stimuli .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of Mogroside IV against various viruses, particularly those belonging to the Flaviviridae family.

- Research Findings : According to a patent application, Mogroside IV acts as an agonist for Toll-like receptor 4 (TLR-4), enhancing the immune response against viral infections such as hepatitis C .

- Clinical Implications : The compound has been proposed for use in combination therapies to improve viral clearance rates in patients with chronic hepatitis C .

Table: Summary of Biological Activities of Mogroside IV

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges ROS, reduces oxidative stress | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Antiviral | Agonist for TLR-4, enhances immune response |

Production and Biotechnological Applications

The production of Mogroside IV can be optimized using biotechnological methods. Recent advancements include the use of immobilized enzymes for efficient extraction and conversion processes.

- Research Findings : A study established a continuous bioreactor system that maximizes the yield of Mogroside IV through controlled enzymatic hydrolysis .

- Industrial Relevance : This method not only increases production efficiency but also minimizes environmental impact compared to traditional chemical methods.

特性

IUPAC Name |

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAFPPCKSYACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What types of cancer has Mogroside IVe shown potential against in preclinical studies?

A1: In vitro and in vivo studies suggest that Mogroside IVe exhibits antiproliferative activity against colorectal cancer and throat cancer. [, ] These studies employed human colorectal cancer HT29 cells and throat cancer Hep-2 cells. []

Q2: What is the proposed mechanism of action for Mogroside IVe's anti-cancer effects?

A2: Research indicates that Mogroside IVe's anti-cancer effects might stem from its ability to upregulate the tumor suppressor protein p53. Additionally, it appears to downregulate matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2, which are involved in tumor progression. [, ]

Q3: How does the sweetness of Mogroside IV compare to other cucurbitane glycosides found in Siraitia grosvenorii?

A3: While considered a sweet component of Siraitia grosvenorii, Mogroside IV exhibits a less intense sweetness compared to other cucurbitane glycosides such as Siamenoside I, which is reported as 563 times sweeter than sucrose. []

Q4: How does the content of Mogroside IV change during the maturation of Siraitia grosvenorii fruit?

A4: Studies show that Mogroside IV content is relatively low throughout the fruit's development. Mogroside IIe dominates early stages, converting to Mogroside III and eventually to Mogroside V, which becomes the predominant compound in mature fruits. []

Q5: Has Mogroside IVe demonstrated any inhibitory effects on enzymes related to carbohydrate metabolism?

A5: Research suggests that Mogroside IV, along with other mogrosides like Siamenoside I and Mogroside V, can inhibit rat intestinal maltase activity. This inhibition may contribute to the suppression of blood glucose level increases after maltose ingestion. []

Q6: What analytical techniques are commonly employed to identify and quantify Mogroside IV in Siraitia grosvenorii extracts?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) are frequently used for analyzing Mogroside IV and other mogrosides in Siraitia grosvenorii extracts. [, , , , ]

Q7: Can you describe a specific HPLC method for analyzing Mogroside IV?

A7: One study utilized a ZORBAX SB-C18 column with a water-acetonitrile mobile phase for separating Mogroside IV from other mogrosides. Detection was performed at 203 nm using a UV detector. []

Q8: Are there any methods to selectively remove agrochemicals from Siraitia grosvenorii extracts while preserving Mogroside IV?

A8: Yes, research suggests that treating Siraitia grosvenorii extracts with specific types of activated carbon can effectively remove agrochemicals while maintaining a high yield of Mogroside IV, alongside other mogrosides like Mogroside V and Siamenoside I. []

Q9: Have any studies investigated the impact of different drying methods on Mogroside IV content in Siraitia grosvenorii fruits?

A9: Research indicates that vacuum drying methods can preserve a higher content of Mogroside IV and other mogrol glycosides compared to traditional drying methods. This suggests that the drying method employed during processing can significantly affect the final product's composition. []

Q10: Has Mogroside IV demonstrated any potential for use in skincare and cosmetics?

A10: While further research is needed, some studies suggest that Mogroside IV, along with other triterpene compounds found in Siraitia grosvenorii extracts, might possess anti-wrinkle properties and could be beneficial in skincare products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。